Structure-Dependent Inhibition Mechanism Differentiates PRMT5-IN-11 from SAM-Competitive Inhibitors
PRMT5-IN-11 inhibits the PRMT5:MEP50 complex in a structure-dependent manner, a mechanism distinct from SAM-competitive inhibitors such as GSK3326595 (EPZ015938, IC50 = 6.2 nM), PF-06939999 (Kd = 5.8 pM), or PRT543 (IC50 = 1-10.8 nM) . While precise kinetic parameters for PRMT5-IN-11 are not publicly disclosed, the structure-dependent designation implies binding that is contingent on specific conformational states of the enzyme complex, potentially conferring altered substrate competition profiles relative to SAM-site binders .
| Evidence Dimension | Mechanism of inhibition |
|---|---|
| Target Compound Data | Structure-dependent inhibition of PRMT5:MEP50 complex in the (sub)micromolar range |
| Comparator Or Baseline | GSK3326595: SAM-uncompetitive, peptide-competitive (IC50 = 6.2 nM); PF-06939999: SAM-competitive (Kd = 5.8 pM); PRT543: SAM-competitive (IC50 = 1-10.8 nM) |
| Quantified Difference | Qualitative mechanistic divergence (structure-dependent vs. SAM-site competition) |
| Conditions | Recombinant PRMT5:MEP50 complex biochemical assays |
Why This Matters
Mechanistic differentiation enables researchers to interrogate PRMT5 function via orthogonal inhibition modes, critical for target validation and avoiding mechanism-specific artifacts.
